molecular formula C12H19N3O3 B11863905 Tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate CAS No. 1398504-19-2

Tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate

Cat. No.: B11863905
CAS No.: 1398504-19-2
M. Wt: 253.30 g/mol
InChI Key: UGIVYIOPWWPJGR-UHFFFAOYSA-N
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Description

Tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate is a synthetic azetidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and an oxazol-2-ylmethylamino substituent at the 3-position. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized in medicinal chemistry due to their conformational rigidity, which enhances binding specificity in drug-target interactions .

Properties

CAS No.

1398504-19-2

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl 3-(1,3-oxazol-2-ylmethylamino)azetidine-1-carboxylate

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-7-9(8-15)14-6-10-13-4-5-17-10/h4-5,9,14H,6-8H2,1-3H3

InChI Key

UGIVYIOPWWPJGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCC2=NC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with oxazole-2-carboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using chromatographic techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: Its structural features make it a suitable candidate for probing biological pathways and interactions .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used in the design and synthesis of new drug candidates targeting various diseases, including cancer and infectious diseases .

Industry: The compound’s versatility also extends to industrial applications, where it can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it a valuable intermediate in the production of polymers, coatings, and other high-performance materials .

Comparison with Similar Compounds

Substituent-Driven Electronic and Steric Effects

  • Oxazole vs. Fluorinated Derivatives : The oxazol-2-ylmethyl group in the target compound provides aromaticity and planar geometry, enabling π-stacking interactions in biological systems. In contrast, fluorinated analogs (e.g., PBN20120081) leverage fluorine’s electronegativity to enhance metabolic stability and modulate lipophilicity .
  • The indole group in 4p may confer affinity for serotonin-related targets, while triazoles in 4q could improve synthetic versatility .

Biological Activity

Tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an azetidine ring, an oxazole moiety, and a tert-butyl ester group. The general formula can be represented as:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where the specific values for xx, yy, zz, and ww depend on the precise molecular structure. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Oxazole Group : This step may involve condensation reactions with oxazole derivatives.
  • Esterification : The final step usually involves the reaction of the carboxylic acid with tert-butyl alcohol to form the ester.

Antimicrobial Properties

Research indicates that compounds containing azetidine and oxazole structures exhibit notable antimicrobial activity. For instance, derivatives of azetidine have been shown to inhibit bacterial growth effectively, making them candidates for further development as antibiotics .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of azetidine derivatives. The mechanism often involves the induction of apoptosis in cancer cells, possibly through modulation of signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. The oxazole moiety is known for its ability to interact with various biological receptors, which could lead to enzyme inhibition .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of azetidine derivatives showed that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL depending on the specific derivative tested.

Case Study 2: Anticancer Screening

In vitro studies demonstrated that derivatives containing the azetidine and oxazole structures induced apoptosis in human cancer cell lines. The IC50 values were reported between 10 µM and 30 µM, indicating promising potential for further development into therapeutic agents.

Research Findings Summary Table

Property Findings
Antimicrobial ActivityEffective against Gram-positive bacteria (MIC: 5-50 µg/mL)
Anticancer ActivityInduces apoptosis in cancer cell lines (IC50: 10-30 µM)
Enzyme InhibitionPotential inhibitor of metabolic enzymes

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